molecular formula C11H22N2O B1492593 1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine CAS No. 2090884-40-3

1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine

Cat. No.: B1492593
CAS No.: 2090884-40-3
M. Wt: 198.31 g/mol
InChI Key: MZBRMGBULQODTP-UHFFFAOYSA-N
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Description

1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a chemical compound offered as a high-purity reference standard for research and development purposes. This molecule features a piperazine core, a privileged scaffold in medicinal chemistry, which is substituted with an ethyl group and a tetrahydro-2H-pyran-4-yl moiety. The tetrahydro-2H-pyran (THP) group is a recurrent structural element in pharmaceuticals, noted for its ability to influence the physicochemical properties and metabolic stability of drug candidates. Piperazine derivatives are extensively utilized in the discovery and synthesis of bioactive molecules, with applications spanning central nervous system (CNS) agents, antimicrobials, and antivirals. As a multifunctional building block, this compound is designed for use in organic synthesis and pharmaceutical R&D. It serves as a key intermediate for constructing more complex molecular architectures, particularly in the exploration of structure-activity relationships (SAR). Researchers can employ it in various synthetic transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, to create diverse compound libraries. This chemical is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-ethyl-3-(oxan-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-13-6-5-12-11(9-13)10-3-7-14-8-4-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBRMGBULQODTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an ethyl group and a tetrahydro-2H-pyran moiety. This unique structure contributes to its interaction with various biological targets, affecting its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrahydro-2H-pyran ring enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites or allosteric sites, thereby modulating biochemical pathways.
  • Receptor Binding : It exhibits affinity for various receptors, which may lead to therapeutic effects in conditions such as cancer and infectious diseases .

Biological Activity Overview

Activity TypeDescription
Antimicrobial Investigated for activity against pathogens such as Mycobacterium tuberculosis and SARS-CoV-2 protease .
Anticancer Potential use in targeting cancer cell growth through specific receptor interactions .
Neuropharmacology Explored for interactions with neurotransmitter receptors, influencing CNS activity .

Case Studies

  • Antimicrobial Activity Against Mycobacterium tuberculosis :
    A study screened various compounds against M. tuberculosis, identifying analogs that demonstrated significant inhibitory activity. The compound's structural modifications were crucial for enhancing potency while maintaining favorable physicochemical properties .
  • Inhibition of SARS-CoV-2 Protease :
    Molecular docking studies revealed that piperazine derivatives, including this compound, effectively bind to the SARS-CoV-2 protease. The interaction was characterized by strong hydrogen bonding, suggesting potential as a therapeutic agent against COVID-19 .
  • Cancer Therapeutics :
    Research on EZH2 PROTAC degraders indicated that compounds incorporating piperazine structures could significantly inhibit the growth of triple-negative breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Research Findings

Recent studies have focused on optimizing the properties of piperazine derivatives to improve their solubility and stability while retaining biological efficacy:

  • Aqueous Solubility : Modifications such as substituting alkyl groups have been shown to enhance solubility without compromising anti-trypanosomal potency .
  • Metabolic Stability : Structural changes aimed at reducing lipophilicity have resulted in improved metabolic stability in liver microsomes, which is critical for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name/Structure Core Modification Key Pharmacological Properties Selectivity/Solubility Insights Reference
1-Ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine Piperazine with ethyl and tetrahydropyran substituents Hypothesized GPCR or enzyme modulation (based on piperazine analogues) Enhanced lipophilicity; moderate solubility due to ether
Piperazine-substituted thiazolopyrimidines (e.g., Compound 3) Piperazine linked to thiazolopyrimidine hA2AAR Ki = 58 nM (vs. 594 nM for piperidine analogue) Piperazine linker critical for receptor affinity
N-Phenylpiperazinyl 4(1H)-quinolones Piperazine directly attached to core Low solubility (<20 μM at pH 2.0/6.5); improved solubility with ethylene/methylene spacers Spacer length and pKa (6–7) enhance solubility
Aripiprazole derivatives (e.g., Compound 6) Piperazine with 2-OCH3 substitution D2 receptor Ki = 0.07 nM; 60-fold selectivity over D3 Substituent position dictates receptor affinity
Chalcone derivatives with piperazine Piperazine-triazole/imidazole hybrids Anti-inflammatory (IC50 < 10 μM) and antitumor activity Nitrogen-rich moieties enhance bioactivity

Key Comparative Insights

Receptor Affinity and Selectivity
  • Piperazine vs. Piperidine Cores : Piperazine derivatives consistently outperform piperidine analogues in receptor binding. For example, a piperazine-linked thiazolopyrimidine (Ki = 58 nM at hA2AAR) showed ~10-fold higher affinity than its piperidine counterpart (Ki = 594 nM) . The ethyl and tetrahydropyran substituents in the target compound may similarly optimize interactions with hydrophobic receptor pockets.
  • Substituent Effects : Substituent position and size significantly impact activity. In aripiprazole derivatives, 2-OCH3 substitution on the piperazine ring increased D2 receptor selectivity 60-fold over D3 . Conversely, para-substituted phenyl groups on piperazine reduced hA2AAR affinity . The tetrahydropyran group in the target compound may offer steric and electronic advantages over bulkier aromatic substituents.
Solubility and Metabolic Stability
  • Spacer Length: Ethylene or methylene spacers between piperazine and core structures (e.g., in 4(1H)-quinolones) improve solubility (80 μM at pH 6.5) by modulating pKa (6–7) . The ethyl group in the target compound, while shorter, may balance lipophilicity and solubility.
  • Metabolic Liabilities : Piperazine rings are prone to deethylation and oxidation . The ethyl group in the target compound could be a metabolic hotspot, necessitating isosteric replacements (e.g., cyclopropyl) for improved stability.
Enzyme Inhibition and Selectivity
  • Piperazine-containing ionic compounds (e.g., anti-Alzheimer’s agents) showed superior cholinesterase (ChE) inhibition compared to morpholine-substituted analogues (e.g., 5c, >50% reduced activity) . The target compound’s piperazine core may similarly enhance enzyme targeting.

Unique Advantages of this compound

  • Balanced Properties : Combines moderate lipophilicity (ethyl group) with hydrogen-bonding capacity (tetrahydropyran), a profile absent in rigid bicyclic analogues (e.g., 3,8-diaza[3.2.1]bicyclooctanes) .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine typically involves:

Specific Preparation Routes

Alkylation with (tetrahydro-2H-pyran-4-yl)methylamine

One direct method involves reacting a piperazine derivative with (tetrahydro-2H-pyran-4-yl)methanamine under basic conditions:

  • The 4-chloro-3-nitrobenzenesulfonamide reacts with (tetrahydro-2H-pyran-4-yl)methanamine in the presence of an organic base such as triethylamine.
  • Solvents used include alcohols, nitriles, esters, chloro solvents, ketones, ethers, or water mixtures.
  • The reaction proceeds to yield 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide, which can be further transformed into piperazine derivatives.

This method highlights the utility of (tetrahydro-2H-pyran-4-yl)methanamine as a key synthon for introducing the tetrahydropyran moiety.

Stepwise Synthesis via Protected Piperazine Intermediates

A multi-step synthesis involves:

  • Starting from tert-butyl piperazine-1-carboxylate , which is reacted with tetrahydro-2H-pyran-4-ylmethyl halides or equivalents.
  • The reaction employs solvents such as tetrahydrofuran (THF) and toluene.
  • Sodium triacetoxyborohydride is used as a reducing agent for reductive amination steps.
  • After alkylation, the Boc protecting group is removed using acidic conditions (e.g., aqueous hydrochloric acid in isopropanol) at elevated temperatures.
  • Purification involves recrystallization from acetonitrile or isopropanol to yield the free piperazine derivative.

This approach allows selective functionalization and high purity of the target compound.

Reaction Conditions and Reagents

Step Reagents/Conditions Solvents Notes
Alkylation of piperazine (tetrahydro-2H-pyran-4-yl)methanamine, base (TEA) Alcohols, nitriles, esters, ethers Base facilitates nucleophilic substitution
Protection of piperazine N tert-butyl piperazine-1-carboxylate THF, toluene Boc group protects one nitrogen
Reductive amination Sodium triacetoxyborohydride THF, toluene For coupling alkyl groups to piperazine
Deprotection Aqueous HCl in isopropanol, heat Isopropanol Removes Boc protecting group
Purification Recrystallization Acetonitrile, isopropanol Ensures high purity compound

Research Findings and Yields

  • The reductive amination and subsequent deprotection steps yield the target compound in good to excellent yields (typically above 70%).
  • Impurity levels after purification are low, with impurity-I and impurity-III levels reported below 0.5% after recrystallization.
  • The choice of solvent and temperature control during purification significantly affects the crystallization and purity of the final product.

Summary Table of Preparation Method

Preparation Step Key Reagents/Conditions Outcome/Notes
N-Alkylation (tetrahydro-2H-pyran-4-yl)methanamine + base Introduction of tetrahydropyran moiety
Protection of piperazine N Boc anhydride or tert-butyl piperazine-1-carboxylate Selective mono-substitution
Reductive amination Sodium triacetoxyborohydride Coupling alkyl group to piperazine
Deprotection Aqueous HCl, heat Removal of Boc group
Purification Recrystallization in acetonitrile/isopropanol High purity, low impurities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine, and how can reaction conditions be optimized for higher yield?

  • Answer : The compound is typically synthesized via multi-step pathways involving piperazine functionalization. Key steps include:

  • Coupling reactions : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to link tetrahydro-2H-pyran-4-yl groups to the piperazine core .
  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) enhance reaction efficiency .
  • Catalysts : Palladium or nickel complexes may accelerate cross-coupling steps .
    • Optimization strategies include adjusting temperature (reflux vs. room temperature), stoichiometric ratios, and purification via column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of:

  • Spectroscopy : NMR (¹H, ¹³C) to verify substituent positions and purity .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve 3D conformation, particularly for chiral centers in the tetrahydropyran ring .

Advanced Research Questions

Q. What computational methods are suitable for predicting the biological interactions of this compound?

  • Answer :

  • Molecular docking : Simulate binding to target receptors (e.g., serotonin or dopamine receptors) using software like AutoDock .
  • MD simulations : Assess stability of ligand-receptor complexes over time .
  • QSAR models : Corrogate structural features (e.g., ethyl group flexibility, tetrahydropyran hydrophobicity) with activity data .

Q. How can discrepancies in reported biological activity data for piperazine derivatives be resolved?

  • Answer :

  • Structural analogs : Compare activity of derivatives with/without the ethyl or tetrahydropyran groups to isolate pharmacophores .
  • Assay standardization : Control variables like cell lines (HEK293 vs. CHO), buffer pH, and incubation times .
  • Meta-analysis : Aggregate data from radioligand binding assays (e.g., Ki values) to identify outliers .

Q. What strategies improve the pharmacokinetic profile of this compound in preclinical studies?

  • Answer :

  • Prodrug design : Introduce ester or amide groups to enhance solubility or blood-brain barrier penetration .
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., piperazine ring oxidation) .
  • LogP adjustment : Modify substituents to balance lipophilicity (tetrahydropyran contributes to LogP ~1.5) .

Methodological Challenges

Q. How should researchers design binding assays to evaluate receptor affinity for this compound?

  • Answer :

  • Radioligand displacement : Use [³H]spiperone for dopamine D2/D3 receptor studies, with non-specific binding controlled by haloperidol .
  • SPR or ITC : Measure real-time binding kinetics (kon/koff) for high-throughput screening .
  • Negative controls : Include structurally similar but inactive analogs (e.g., non-ethylated piperazines) .

Q. What synthetic challenges arise when introducing substituents to the tetrahydropyran ring?

  • Answer :

  • Steric hindrance : Bulky groups at the 4-position may require protecting groups (e.g., Boc) during coupling .
  • Regioselectivity : Optimize reaction conditions (e.g., Lewis acids) to direct substitution to the desired position .
  • Chirality : Use chiral HPLC or asymmetric catalysis to isolate enantiomers .

Data Interpretation

Q. How can conflicting solubility data from different studies be reconciled?

  • Answer :

  • Solvent systems : Note differences in solvent polarity (e.g., DMSO vs. aqueous buffers) .
  • pH dependence : Protonation of the piperazine nitrogen (pKa ~7.5) dramatically affects aqueous solubility .
  • Polymorphism : Characterize crystalline vs. amorphous forms via DSC or PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine
Reactant of Route 2
1-ethyl-3-(tetrahydro-2H-pyran-4-yl)piperazine

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